molecular formula C14H14N2O4S B4422332 N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4422332
M. Wt: 306.34 g/mol
InChI Key: LLBYUUOSUZGLAN-UHFFFAOYSA-N
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Description

N-{4-[(Prop-2-en-1-yl)sulfamoyl]phenyl}furan-2-carboxamide is a sulfonamide derivative featuring a furan-2-carboxamide core linked to a sulfamoylphenyl group with a propenyl substituent. Its structure combines the electron-rich furan ring, known for facilitating π-π interactions, with the sulfamoyl group, a common pharmacophore in antimicrobial and enzyme-inhibiting agents .

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-9-15-21(18,19)12-7-5-11(6-8-12)16-14(17)13-4-3-10-20-13/h2-8,10,15H,1,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBYUUOSUZGLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Sulfamoyl Group: The initial step involves the reaction of 4-aminophenyl sulfonamide with prop-2-en-1-yl chloride under basic conditions to form the sulfamoyl derivative.

    Coupling with Furan-2-Carboxylic Acid: The sulfamoyl derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}furan-2-carboxamide with structurally related sulfonamide and furan derivatives:

Compound Name / ID Molecular Formula Key Functional Groups Biological Activity Synthesis Method Key Properties/Findings
Target Compound C₁₄H₁₄N₂O₄S Furan-2-carboxamide, propenyl-sulfamoylphenyl Not reported (hypothesized antimicrobial) Likely conventional sulfonylation Predicted solubility in polar solvents due to sulfamoyl group
N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one C₁₆H₁₃N₃O₅ Azetidin-2-one, carboxy-hydroxyphenyl, furan Antimicrobial, metal coordination Multi-step cyclization Forms stable Co(II)/Ni(II) complexes; moderate antimicrobial activity
[N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-yl)benzamide] C₂₃H₂₁N₃O₅S Benzamide, sulfamoylphenyl, propenone Not reported Acetic acid/sodium acetate medium Enhanced π-stacking due to benzamide; methoxy group improves lipophilicity
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Pyridinyl-sulfamoyl, dioxoisoindolinyl Antimicrobial (tested) Coupling with active methylene compounds Broad-spectrum activity against E. coli and S. aureus
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea C₁₀H₈N₄O₂S Furan-2-carbonyl, thiourea, pyrimidinyl Not reported Reaction of furoyl isothiocyanate Stable intramolecular N–H⋯N hydrogen bonds; planar conformation

Structural and Functional Comparisons

  • Sulfamoyl Group Variations: The target compound’s propenyl-sulfamoyl group contrasts with the pyridinyl-sulfamoyl in CF6 and the unsubstituted sulfamoyl in ’s benzamide derivative . In USP-related compounds (e.g., sulfamethoxazole), methylisoxazolyl substitutions on sulfamoyl improve metabolic stability , suggesting the propenyl group in the target compound could offer intermediate lipophilicity.
  • Furan Derivatives: The furan-2-carboxamide core in the target compound is simpler than the thiourea-furan hybrid in , which exhibits rigid hydrogen-bonded conformations. The absence of thiourea may reduce hydrogen-bonding capacity but improve synthetic accessibility.

Biological Activity

Overview

N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}furan-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S and a molecular weight of 254.31 g/mol, this compound features a sulfamoyl group attached to a phenyl ring, which is characteristic of many sulfonamide derivatives known for their therapeutic properties.

The biological activity of this compound is largely attributed to its structural similarities with sulfonamide antibiotics. These compounds typically exhibit:

  • Anti-inflammatory Properties : Similar sulfonamide compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, suggesting that this compound may also possess anti-inflammatory effects.
  • Antioxidant Activity : The presence of the sulfamoyl group is known to contribute to antioxidant properties, which may help mitigate oxidative stress in biological systems.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Due to its structural characteristics, it is hypothesized that this compound may share antimicrobial properties with other sulfonamides, although specific studies are still required to confirm this effect.
  • Potential Anti-Cancer Activity : Preliminary studies suggest that compounds with similar structures can influence apoptotic pathways in cancer cells, indicating potential utility in oncology .
  • Pharmacological Interactions : Interaction studies are essential for understanding how this compound interacts with specific biological targets. Early data suggest it may engage with various enzymatic pathways, though detailed pharmacokinetic and pharmacodynamic studies are necessary for comprehensive insights.

Case Studies and Experimental Data

Several studies have explored the biological activities associated with similar compounds:

Study FocusKey Findings
Anti-inflammatory Effects Compounds with sulfamoyl groups demonstrated reduced levels of inflammatory markers in vitro and in vivo models.
Antioxidant Properties Structural analogs showed significant antioxidant activity, which could be beneficial in treating oxidative stress-related diseases.
Cancer Cell Apoptosis Certain derivatives were found to activate apoptotic pathways, suggesting a potential role in cancer treatment strategies .

Synthesis and Modification

The synthesis of this compound typically involves the reaction of 4-amino derivatives with propene-based sulfonyl chlorides under controlled conditions. This process can be optimized for yield and purity through various methods such as recrystallization or chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
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N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

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